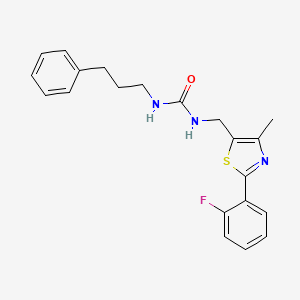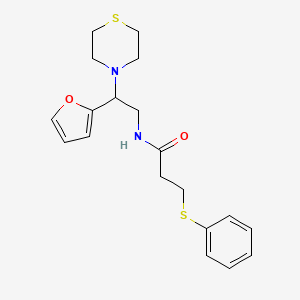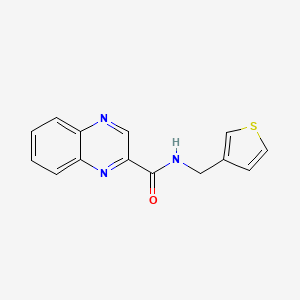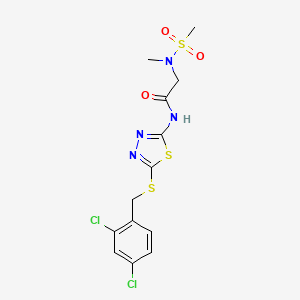
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea, also known as LMT-28, is a novel small molecule compound that has been researched for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Chemosensor Development
Novel fluorogenic sensors based on urea derivatives have been developed for the recognition of anions, demonstrating high selectivity for acetate ions over other anions. This selectivity is attributed to the structural compatibility between the sensor (host) and the acetate ion (guest). Such sensors are crucial for environmental monitoring and analytical chemistry applications, emphasizing the role of urea derivatives in developing sophisticated chemical detection tools (Helal & Kim, 2010).
Antimicrobial Applications
Urea derivatives have been synthesized and tested for their antimicrobial properties, showing promising activity against various microbial strains. These compounds, synthesized through reactions involving fluorophenyl components, underscore the potential of urea derivatives in medicinal chemistry, especially as novel antimicrobial agents (Haranath et al., 2007).
Fluorescent Dyes and Probes
The modification of fluorophores to create urea derivatives leads to the development of fluorescent dyes with applications in biological labeling and imaging. For instance, a Boranil fluorophore modified to a urea derivative exhibited strong luminescence, illustrating the potential of such compounds in enhancing the capabilities of fluorescence-based techniques in biochemistry and cell biology (Frath et al., 2012).
Sensing and Detection Technologies
Urea-linked sensors have shown selective sensing capabilities for ions such as fluoride, with significant applications in environmental monitoring and safety. These sensors demonstrate how structural modifications to urea derivatives can result in highly specific and sensitive detection tools for various applications, including water quality assessment and safety (Rani et al., 2020).
Material Science and Polymer Chemistry
In the realm of material science, urea derivatives have been utilized in the synthesis of novel polyureas with specific physical and structural properties. These compounds contribute to advancements in polymer chemistry, offering new materials with potential applications in various industrial and technological domains (Mallakpour & Raheno, 2003).
Propiedades
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-15-19(27-20(25-15)17-11-5-6-12-18(17)22)14-24-21(26)23-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJCVZOFJLIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2577635.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2577637.png)


![2-[1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2577642.png)

![N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2577647.png)


![2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride](/img/structure/B2577651.png)
![3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B2577652.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2577653.png)
